

Spectroscopic Characterization of (S)-1-(2-Bromophenyl)Ethanol: A Technical Guide

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Compound of Interest

Compound Name: (S)-1-(2-Bromophenyl)Ethanol

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Introduction

(S)-1-(2-Bromophenyl)ethanol is a chiral secondary alcohol of significant interest in synthetic organic chemistry and drug development.[1][2] Its structure, featuring a stereocenter adjacent to a sterically demanding ortho-substituted aromatic ring, makes it a valuable building block for asymmetric synthesis.[3] Accurate and unambiguous structural confirmation is paramount for its application in stereoselective transformations. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, and provides robust, field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For **(S)-1-(2-Bromophenyl)ethanol**, both ¹H and ¹³C NMR are essential for structural verification.

Data Interpretation and Insights

While a publicly accessible, peer-reviewed dataset for the specific (S)-enantiomer is not readily available, we can confidently predict the spectral features based on data from its close structural analogues, such as (S)-1-(2-chlorophenyl)ethanol and (S)-1-(4-bromophenyl)ethanol. [4] The electronic effects of the ortho-bromo substituent and the chirality of the benzylic alcohol are key determinants of the observed chemical shifts and coupling patterns.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.

- Aromatic Region (approx. 7.10-7.65 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern. The ortho-bromo substituent breaks the symmetry of the ring, leading to distinct signals for each proton. The proton ortho to both the bromine and the alcohol-bearing carbon (at position 6) is expected to be the most downfield due to the combined electron-withdrawing effects.
- Methine Proton (-CHOH, approx. 5.30 ppm): This proton, attached to the chiral center, is a crucial diagnostic signal. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group ($J \approx 6.4$ Hz). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent oxygen and aromatic ring.
- Hydroxyl Proton (-OH, variable): The chemical shift of the alcohol proton is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet.
- Methyl Protons (-CH₃, approx. 1.50 ppm): The three protons of the methyl group will appear as a doublet, coupling to the single methine proton ($J \approx 6.4$ Hz).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the electronic environment of each carbon atom.

- Aromatic Carbons (approx. 122-143 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C2) will be significantly shielded compared to the other halogenated analogues, appearing around 122.8 ppm. The carbon attached to the ethanol substituent (C1) will be the most downfield aromatic carbon, around 143 ppm.

- Methine Carbon (-CHOH, approx. 67-70 ppm): The carbon of the chiral center is deshielded by the attached oxygen atom.
- Methyl Carbon (-CH₃, approx. 23-25 ppm): The methyl carbon is the most upfield signal in the spectrum.

Tabulated NMR Data (Predicted)

The following tables summarize the predicted ¹H and ¹³C NMR data for **(S)-1-(2-Bromophenyl)ethanol** in CDCl₃, based on analysis of structurally similar compounds.[\[4\]](#)

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.62	d	~7.6	Ar-H
~7.30	m	-	Ar-H
~7.15	m	-	Ar-H
~5.32	q	~6.4	-CH(OH)
Variable	br s	-	-OH
~1.50	d	~6.4	-CH ₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~143.1	Ar-C1
~131.6	Ar-CH
~128.4	Ar-CH
~127.2	Ar-CH
~126.4	Ar-CH
~122.8	Ar-C2 (C-Br)
~67.0	-CH(OH)
~23.5	-CH ₃

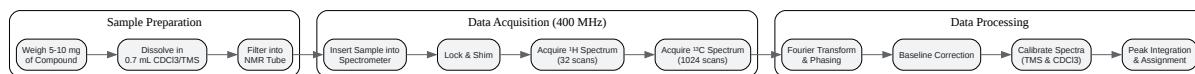
Experimental Protocol: ¹H and ¹³C NMR Acquisition

Rationale: This protocol is designed for unambiguous structural elucidation on a standard 400 MHz NMR spectrometer. Deuterated chloroform (CDCl_3) is chosen as the solvent for its excellent solubilizing properties for this class of compounds and its single, well-defined residual solvent peak.

- **Sample Preparation:** Accurately weigh 5-10 mg of **(S)-1-(2-Bromophenyl)ethanol** and dissolve it in approximately 0.7 mL of CDCl_3 containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Transfer:** Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Instrumentation:** Insert the sample into the NMR spectrometer.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the CDCl_3 . Perform automated or manual shimming to optimize the magnetic field homogeneity.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.

- Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.
- Set the spectral width to cover a range from -1 to 10 ppm.
- Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Use a standard pulse program (e.g., zgpg30).
 - Set the spectral width to cover a range from 0 to 200 ppm.
 - Acquire 1024-2048 scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 triplet to 77.16 ppm.

Workflow for NMR Data Acquisition



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Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Data Interpretation and Insights

The IR spectrum of **(S)-1-(2-Bromophenyl)ethanol** will be dominated by features corresponding to the hydroxyl group, the aromatic ring, and the alkyl portions of the molecule.

- O-H Stretch (approx. 3350 cm^{-1} , broad): The most prominent feature will be a strong, broad absorption due to the hydrogen-bonded O-H stretching of the alcohol. The broadness is a direct consequence of intermolecular hydrogen bonding.
- Aromatic C-H Stretch (approx. 3060 cm^{-1}): Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm^{-1} .^[5]
- Aliphatic C-H Stretch (approx. 2970 cm^{-1}): The C-H stretches from the methyl and methine groups will appear at wavenumbers just below 3000 cm^{-1} .
- Aromatic C=C Stretches (approx. $1600\text{-}1450\text{ cm}^{-1}$): The spectrum will show several sharp to medium intensity bands in this region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.^[2]
- C-O Stretch (approx. $1050\text{-}1100\text{ cm}^{-1}$): A strong band corresponding to the C-O stretching of the secondary alcohol will be present in the fingerprint region.

Tabulated IR Data

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~3060	Medium	Aromatic C-H stretch
~2970	Medium	Aliphatic C-H stretch
~1590, 1470, 1440	Medium-Strong, Sharp	Aromatic C=C ring stretch
~1080	Strong	C-O stretch (secondary alcohol)
~750	Strong	C-H out-of-plane bend (ortho-disubstituted)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is the method of choice for rapid, high-quality analysis of liquid or solid samples with minimal preparation. It eliminates the need for preparing KBr pellets or salt plates.

- Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This step is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.
- Sample Application: Place a small amount (1-2 drops of liquid or a few milligrams of solid) of **(S)-1-(2-Bromophenyl)ethanol** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
- Cleaning: After analysis, raise the pressure arm and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Workflow for ATR-FTIR Data Acquisition



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Caption: Workflow for ATR-FTIR spectral acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, MS is particularly diagnostic.

Data Interpretation and Insights

Molecular Ion Peak: The key feature in the mass spectrum of 1-(2-Bromophenyl)ethanol is the molecular ion (M^{+}). Bromine has two abundant isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 natural abundance.^[6] This results in a characteristic "doublet" for the molecular ion peak and any fragment containing the bromine atom. The two peaks will be separated by 2 mass-to-charge units (m/z) and have nearly equal intensity. Given the molecular formula $\text{C}_8\text{H}_9\text{BrO}$, the molecular ion peaks will appear at m/z 200 (for ^{79}Br) and m/z 202 (for ^{81}Br).

Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation.

- **Loss of Methyl Radical:** The most favorable fragmentation is the cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage) to lose a methyl radical ($\cdot\text{CH}_3$, 15 Da). This results in a stable, resonance-stabilized oxonium ion at m/z 185/187. This is often the base peak in the spectrum.
- **Loss of Water:** Dehydration, the loss of a water molecule (H_2O , 18 Da) from the molecular ion, can occur, leading to a peak at m/z 182/184.
- **Benzylic Cleavage:** Cleavage of the bond between the methine carbon and the aromatic ring can lead to a bromophenyl fragment $[\text{C}_6\text{H}_4\text{Br}]^+$ at m/z 155/157.

Tabulated MS Data

Table 4: Predicted Mass Spectrometry Fragmentation Data (EI)

m/z (⁷⁹ Br / ⁸¹ Br)	Relative Intensity	Assignment
200 / 202	Medium	[M] ⁺ (Molecular Ion)
185 / 187	High (Base Peak)	[M - CH ₃] ⁺
155 / 157	Medium	[C ₆ H ₄ Br] ⁺
121	Low	[M - Br - H ₂ O] ⁺
77	Medium	[C ₆ H ₅] ⁺

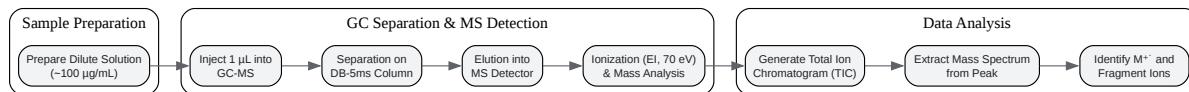
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the ideal technique for analyzing volatile, thermally stable compounds like 1-(2-Bromophenyl)ethanol. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum. Electron Ionization (EI) is used for its ability to generate reproducible, library-searchable fragmentation patterns.

- **Sample Preparation:** Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- **GC Conditions:**
 - **Injector:** Set to 250°C, split mode (e.g., 50:1 split ratio).
 - **Column:** Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
 - **Oven Program:** Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
 - **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.

- MS Conditions:
 - Interface Temperature: 280°C.
 - Ion Source: Electron Ionization (EI) at 70 eV. Set source temperature to 230°C.
 - Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-350.
- Data Acquisition and Analysis: Inject 1 μ L of the sample. Acquire the total ion chromatogram (TIC). Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Analyze the molecular ion and fragmentation pattern.

Workflow for GC-MS Data Acquisition



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Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **(S)-1-(2-Bromophenyl)ethanol**. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and the specific arrangement of substituents. IR spectroscopy provides rapid confirmation of the essential alcohol and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern highlighted by the characteristic bromine isotopic signature. The protocols and interpretive guidance provided herein offer a robust framework for the analysis of this and related chiral molecules, ensuring data integrity for researchers in synthetic chemistry and drug discovery.

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